Ethyl 2,5-diphenyl-4,5-dihydrofuran-3-carboxylate
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Overview
Description
Ethyl 2,5-diphenyl-4,5-dihydrofuran-3-carboxylate is an organic compound belonging to the class of furan derivatives. This compound is characterized by a furan ring substituted with ethyl, diphenyl, and carboxylate groups. Furan derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 2,5-diphenyl-4,5-dihydrofuran-3-carboxylate typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include heating and the use of solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2,5-diphenyl-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2,5-diphenyl-4,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its cytotoxic effects on cancer cell lines, including leukemia and cervical cancer.
Industry: Utilized in the development of new materials and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2,5-diphenyl-4,5-dihydrofuran-3-carboxylate involves its interaction with cellular targets, leading to various biological effects. For instance, it has been shown to induce apoptosis in cancer cells by activating pathways involving BCL2 antagonist/killer 1, poly(ADP-ribose) polymerase 1, and caspase-3 . These interactions result in programmed cell death and inhibition of cell migration.
Comparison with Similar Compounds
Ethyl 2,5-diphenyl-4,5-dihydrofuran-3-carboxylate can be compared with other furan derivatives such as:
- 4-Ethyl-2,5,5-triphenyl-4,5-dihydrofuran-3-carbonitrile
- 2,4,5-Triphenyl-5-propyl-4,5-dihydrofuran-3-carbonitrile
- 4-Ethyl-5,5-diphenyl-2-thien-2-yl-4,5-dihydrofuran-3-carbonitrile These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity.
Properties
CAS No. |
112778-58-2 |
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Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
ethyl 2,5-diphenyl-2,3-dihydrofuran-4-carboxylate |
InChI |
InChI=1S/C19H18O3/c1-2-21-19(20)16-13-17(14-9-5-3-6-10-14)22-18(16)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3 |
InChI Key |
PFGVRDSUQWMANB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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